Isovaleryl chloride
Overview
Description
It is a colorless to yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis . The compound is known for its reactivity due to the presence of the acyl chloride functional group.
Mechanism of Action
Target of Action
Isovaleryl chloride is primarily used in organic synthesis It can react with various biological molecules such as amines, alcohols, and mercaptanes to form amides, esters, and thioesters respectively .
Mode of Action
The mode of action of this compound is largely dependent on the type of reaction it is involved in. In organic synthesis, it acts as an acylating agent, reacting with nucleophiles such as amines, alcohols, and mercaptanes . The resulting products are amides, esters, and thioesters respectively .
Biochemical Pathways
It is structurally similar to isovaleryl-coa, a molecule that plays a role in the degradation of leucine, an essential amino acid . Isovaleryl-CoA is converted to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase . Any disruption in this pathway can lead to isovaleric acidemia, a rare genetic disorder .
Result of Action
The primary result of this compound’s action is the formation of new compounds through its reactions with amines, alcohols, and mercaptanes . In a biological context, exposure to this compound can result in tissue damage due to its corrosive properties .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactive substances. It is a highly flammable liquid and vapor, and it may be corrosive to metals . Therefore, it should be stored in a dry, well-ventilated place, away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
Isovaleryl chloride is known to react by hydrolysis yielding hydrochloric acid and isovaleric acid . It also reacts with amines yielding amides, with alcohols yielding esters, and with mercaptanes yielding thioesters
Cellular Effects
For instance, isovaleric acid has been found to inhibit granulopoietic progenitor cell proliferation in bone marrow cultures
Metabolic Pathways
This compound is involved in the metabolic pathway of isovaleric acid, which is produced from leucine . The immediate metabolic precursor of isovaleryl-CoA is α-ketocaproate, which is produced from leucine . In normal metabolism, α-ketocaproate is catabolized to isovaleryl-CoA, which is then converted to β-methylcrotonyl-CoA . In isovaleric acidemia, deficient activity of isovaleryl-CoA dehydrogenase prevents this conversion .
Preparation Methods
Isovaleryl chloride can be synthesized through several methods, with the most common being the reaction of isovaleric acid with thionyl chloride. The reaction proceeds as follows:
(CH3)2CHCH2COOH+SOCl2→(CH3)2CHCH2COCl+SO2+HCl
In this reaction, isovaleric acid reacts with thionyl chloride to produce this compound, sulfur dioxide, and hydrogen chloride . This method is widely used in both laboratory and industrial settings due to its efficiency and simplicity.
Chemical Reactions Analysis
Isovaleryl chloride undergoes various chemical reactions, primarily due to the reactivity of the acyl chloride group. Some of the common reactions include:
-
Nucleophilic Substitution: : this compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.
- Reaction with amines:
(CH3)2CHCH2COCl+RNH2→(CH3)2CHCH2CONHR+HCl
- Reaction with alcohols:
(CH3)2CHCH2COCl+ROH→(CH3)2CHCH2COOR+HCl
- Reaction with water:
(CH3)2CHCH2COCl+H2O→(CH3)2CHCH2COOH+HCl
- Reaction with amines:
-
Reduction: : this compound can be reduced to isovaleric acid using reducing agents such as lithium aluminum hydride (LiAlH4).
- Reduction reaction:
(CH3)2CHCH2COCl+LiAlH4→(CH3)2CHCH2CH2OH
- Reduction reaction:
-
Oxidation: : Although less common, this compound can undergo oxidation to form higher oxidation state compounds under specific conditions.
Scientific Research Applications
Isovaleryl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Peptide Synthesis: It is used in the synthesis of peptides and other biologically active molecules.
Pheromone Synthesis: This compound is employed in the synthesis of pheromones for pest control in agriculture.
Material Science: It is used in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
Isovaleryl chloride can be compared with other acyl chlorides such as:
Valeroyl chloride: Similar in structure but lacks the methyl group on the beta carbon.
Isobutyryl chloride: Has a shorter carbon chain and different reactivity profile.
Propionyl chloride: Even shorter carbon chain and used in different synthetic applications.
The uniqueness of this compound lies in its branched structure, which imparts different steric and electronic properties compared to its linear counterparts .
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
3-methylbutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULZYQDGYXDFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059359 | |
Record name | Butanoyl chloride, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108-12-3 | |
Record name | Isovaleryl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isovaleryl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoyl chloride, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoyl chloride, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isovaleryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOVALERYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ML32M57V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some recent applications of isovaleryl chloride in organic synthesis?
A: this compound serves as a versatile reagent for introducing isovaleryl groups into various molecules. Recent research highlights its use in synthesizing bioactive compounds and natural products. For example, it facilitates the preparation of new 10-amido phenoxazine derivatives [] with potential pharmacological activities. Furthermore, this compound plays a crucial role in the structural elucidation of natural products like Drevogenins. The reaction of drevogenin P with this compound yields crucial intermediates that helped determine the structure of Drevogenin A [].
Q2: How does the structure of this compound relate to its reactivity?
A2: this compound (C5H9ClO) contains a reactive acyl chloride functional group (COCl) attached to an isopropyl group. The electronegative chlorine atom makes the carbonyl carbon highly electrophilic, prone to nucleophilic attack. This reactivity allows this compound to participate readily in acylation reactions, forming esters, amides, and other derivatives.
Q3: Can you provide an example of this compound's use in pheromone synthesis?
A: this compound is a key component in the synthesis of gentisyl quinone isovalerate, a sex pheromone found in German cockroaches (Blattella germanica) []. This synthesis involves reacting 2,5-dimethoxybenzyl alcohol with this compound, followed by oxidation. This reaction scheme highlights the practical application of this compound in synthesizing biologically relevant molecules.
Q4: What are the challenges associated with the purification of this compound, and how are they addressed?
A: Hydrolysis poses a significant challenge during the purification of this compound. Traditional rectification methods can lead to product degradation due to the presence of moisture. Recent research proposes a hydrolysis-preventing rectification process that utilizes a continuous flow of nitrogen gas into the rectification kettle throughout the purification process []. This method effectively removes free hydrogen chloride and sulfur dioxide, significantly reducing the free acid value and improving the product's quality and purity. Additionally, incorporating a tetrafluorine ring filler in the rectification tower enhances separation efficiency, further contributing to the production of high-purity this compound.
Q5: Are there any crystallographic studies on derivatives of this compound?
A: Yes, a study focused on (R)-(−)-N-Isovalerylcamphorsultam, a chiral derivative synthesized from (R)-(−)camphorsultam and this compound []. The crystal structure revealed two independent molecules within the asymmetric unit, each exhibiting slight conformational differences. The crystal packing analysis identified weak intermolecular C—H⋯O hydrogen bonds linking molecules, forming two distinct hydrogen-bonded chains that extend along the a and b axes.
Q6: Can you provide an example highlighting the importance of analytical techniques in studying this compound?
A: In the synthesis of gentisyl quinone isovalerate, a cockroach pheromone, analytical techniques like IR and NMR spectroscopy play a critical role in confirming the structure and purity of the final product and intermediates []. These techniques provide valuable insights into the reaction progress and ensure the successful synthesis of the target molecule.
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